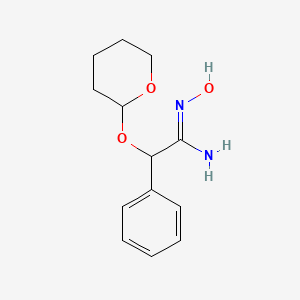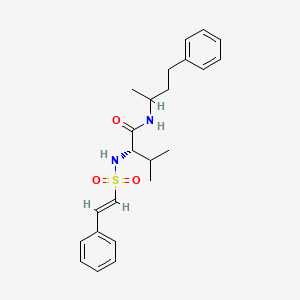
(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-(2-phenylethenesulfonamido)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the phenyl and butanamide moieties. Common synthetic routes may include:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Incorporation of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Butanamide Moiety: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butanamide moieties.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development or biochemical studies.
Medicine
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action for (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide would depend on its specific interactions with molecular targets. Typically, sulfonamides inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning properly.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Another sulfonamide with a different substitution pattern.
Uniqueness
What sets (2S)-3-Methyl-N-(4-phenylbutan-2-yl)-2-(((E)-2-phenylvinyl)sulfonamido)butanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
属性
分子式 |
C23H30N2O3S |
|---|---|
分子量 |
414.6 g/mol |
IUPAC 名称 |
(2S)-3-methyl-N-(4-phenylbutan-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)22(25-29(27,28)17-16-21-12-8-5-9-13-21)23(26)24-19(3)14-15-20-10-6-4-7-11-20/h4-13,16-19,22,25H,14-15H2,1-3H3,(H,24,26)/b17-16+/t19?,22-/m0/s1 |
InChI 键 |
NRCUVEOKCJKJFD-MORFPMDSSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)NC(C)CCC1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


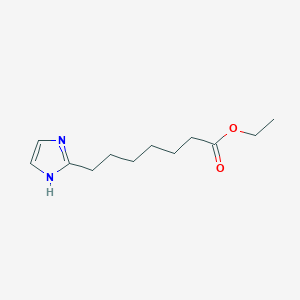
![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
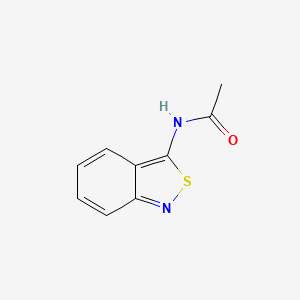
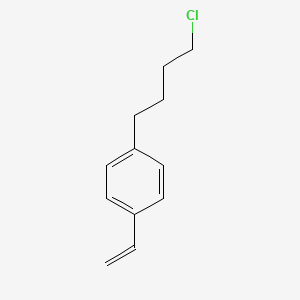
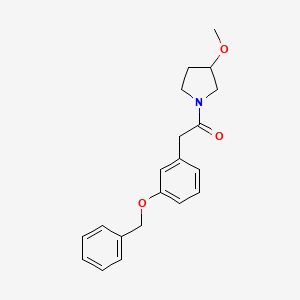
![3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359922.png)
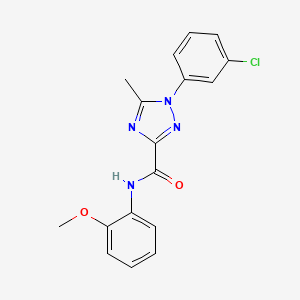
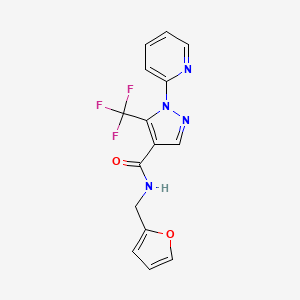
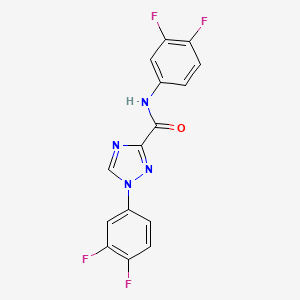
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)

![(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)
